molecular formula C20H17ClN2O3 B6547375 1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946278-99-5

1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547375
CAS No.: 946278-99-5
M. Wt: 368.8 g/mol
InChI Key: NRCMIZJGQHMCRL-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS: 941884-71-5, BI81658) is a pyridine-3-carboxamide derivative characterized by a 2-chlorophenylmethyl group at position 1 and a 4-methoxyphenyl carboxamide substituent at position 2. Its molecular formula is C₂₀H₁₃Cl₂N₃O₂ (MW: 398.24 g/mol).

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-26-17-9-7-16(8-10-17)22-20(25)15-6-11-19(24)23(13-15)12-14-4-2-3-5-18(14)21/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCMIZJGQHMCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s uniqueness lies in its ortho-chlorophenylmethyl and para-methoxyphenyl groups. These substituents influence steric interactions, electronic properties, and solubility, differentiating it from analogs. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound ID/Name Substituents at Position 1 Substituents at Position 3 Molecular Weight (g/mol) Reported Activity Source
Target Compound (BI81658) 2-Chlorophenylmethyl 4-Methoxyphenyl carboxamide 398.24 Potential protease inhibitor
1-[(4-Chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl] analog 4-Chlorophenylmethyl Dimethylaminoethyl carboxamide 333.81 N/A (pharmacokinetic modifier)
1-[(4-Methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid (EN300-744532) 4-Methoxyphenylmethyl Carboxylic acid (unsubstituted) - Building block for synthesis
N-(4-Methoxyphenyl)-1-(3-methylphenylmethyl) analog (G843-0562) 3-Methylphenylmethyl 4-Methoxyphenyl carboxamide 348.40 N/A
Compound 8 () Benzyl Cyclopropylcarbamoyl phenyl - Trypanosoma cruzi proteasome inhibitor
Key Observations:

The 4-methoxy group in BI81658 increases hydrophilicity versus the 3-methylphenyl in G843-0562 , which may affect membrane permeability.

Carboxamide Modifications: Replacing the 4-methoxyphenyl with a dimethylaminoethyl group () introduces basicity, altering pharmacokinetics (e.g., solubility, plasma protein binding). The cyclopropylcarbamoyl group in ’s Compound 8 enhances rigidity, possibly improving proteasome inhibition efficacy.

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